5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by the introduction of the bromine atom and the carboxamide group. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene and furan rings can undergo oxidation to form sulfoxides, sulfones, or epoxides.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides, sulfones, or epoxides.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{[4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl]methyl}nicotinamide: Similar structure but with a nicotinamide group instead of a furan ring.
5-bromo-N-{[4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl]methyl}furan-2-carboxamide: Similar structure but with a tetrahydro-2H-pyran ring instead of an oxan ring.
Uniqueness
The uniqueness of 5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s unique structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
5-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-13-2-1-12(20-13)14(18)17-10-15(4-6-19-7-5-15)11-3-8-21-9-11/h1-3,8-9H,4-7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTGMBBSIJGOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(O2)Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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